2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline
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Overview
Description
2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline typically involves the reaction of 2-nitroaniline with 2-mercaptothiazole. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Coupling Reactions: The compound can participate in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like halogens, in the presence of a Lewis acid catalyst.
Coupling: Diazonium salts, in the presence of a base like sodium acetate.
Major Products Formed
Reduction: 2-Amino-4-[(1,3-thiazol-2-yl)sulfanyl]aniline.
Substitution: Various halogenated derivatives.
Coupling: Azo compounds with different substituents.
Scientific Research Applications
2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals with anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new pharmaceuticals and industrial applications .
Properties
CAS No. |
55564-16-4 |
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Molecular Formula |
C9H7N3O2S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
2-nitro-4-(1,3-thiazol-2-ylsulfanyl)aniline |
InChI |
InChI=1S/C9H7N3O2S2/c10-7-2-1-6(5-8(7)12(13)14)16-9-11-3-4-15-9/h1-5H,10H2 |
InChI Key |
NVAJJSVKJLTZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC2=NC=CS2)[N+](=O)[O-])N |
Origin of Product |
United States |
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